molecular formula C9H12S B1330360 4-(Ethylthio)toluene CAS No. 622-63-9

4-(Ethylthio)toluene

Cat. No. B1330360
CAS RN: 622-63-9
M. Wt: 152.26 g/mol
InChI Key: TXMFDSUMJLQLGB-UHFFFAOYSA-N
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Description

4-(Ethylthio)toluene, also known as 4-ethylmercaptobenzene, is an organic compound with a sulfur atom in the 4-position of its benzene ring. It is a colorless liquid with a sweet, pungent odor, and is used in a variety of applications, ranging from industrial solvents to pharmaceuticals. This compound is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential applications in medicine, as a potential anti-cancer agent.

Scientific Research Applications

Detection and Analysis Techniques

  • The gas-phase produced ethyl parathion and toluene 2,4-diisocyanate were determined using a combination of ion mobility spectrometry, gas chromatography, and liquid chromatography, showcasing the substance's role in the analysis of volatile organic compounds (Nousiainen et al., 2007).

Material Science and Polymer Studies

  • Investigations into the electrochemical and electrochromic behavior of poly(3,4-ethylenedioxythiophene) in various supporting electrolytes revealed insights into the material properties relevant to 4-(Ethylthio)toluene derivatives (Lakshmi et al., 2013).
  • Hybrid films consisting of reduced graphene oxide and poly(3,4-ethylenedioxythiophene):p-toluene sulfonate demonstrated significant electrical conductivity, suggesting applications in organic transparent electrodes (Lee et al., 2014).

Catalysis and Chemical Synthesis

  • The catalytic properties of this compound derivatives were examined in the context of ethylene copolymerization, emphasizing the substance's role in polymer chemistry and industrial applications (Parisi et al., 2017).
  • Optimal conditions for toluene alkylation by ethanol using zeolite catalysts were described, demonstrating the substance's utility in petrochemical synthesis (Villarreal et al., 2002).

Safety and Hazards

The safety data sheet for toluene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, drowsiness, dizziness, and is suspected of damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

4-(Ethylthio)toluene, also known as 4-Ethyltoluene, is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene Toluene, a structurally similar compound, is known to be a pollutant that is dangerous to the environment and human health .

Mode of Action

It is known that ethyltoluene is produced by the ethylation of toluene . This process involves the addition of an ethyl group to the toluene molecule . The resulting compound, 4-Ethyltoluene, can then be subjected to dehydrogenation to give 4-vinyltoluene .

Biochemical Pathways

Toluene degradation is accomplished through several metabolic routes such as toluene 3-monooxygenase (T3MO), toluene 2-monooxygenase (T2MO), toluene 4-monooxygenase (T4MO), toluene methyl monooxygenase (TOL), toluene dioxygenase (Tod), and meta- and ortho-ring fission pathways .

Pharmacokinetics

The pharmacokinetics of structurally similar compounds like benzene and toluene have been studied . These studies have shown that these compounds are eliminated from the body through a series of exponential decay processes .

Result of Action

It is known that toluene and its derivatives can be transformed into less toxic molecules through biodegradation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of toluene is known to be influenced by factors such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation .

properties

IUPAC Name

1-ethylsulfanyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMFDSUMJLQLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211241
Record name Benzene, 1-(ethylthio)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

622-63-9
Record name Benzene, 1-(ethylthio)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Ethylthio)toluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(ethylthio)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylbenzenethiol (100 g, 0.8 mol) in acetone (1 L) was added iodoethane (190 g, 1.2 mol) and potassium carbonate (220 g, 1.6 mol). The mixture was stirred at 60° C. overnight. The mixture was filtered and the filtrate was concentrated under reduced pressure to afford crude ethyl(p-tolyl)sulfane (120 g, 99%) as a yellow solid, which was used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Two

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